molecular formula C12H13NO2S B5098441 1-Naphthalenesulfonamide, N,N-dimethyl- CAS No. 128309-41-1

1-Naphthalenesulfonamide, N,N-dimethyl-

Cat. No.: B5098441
CAS No.: 128309-41-1
M. Wt: 235.30 g/mol
InChI Key: IWWVDZBWTQKFCA-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries

While a singular, celebrated discovery of 1-Naphthalenesulfonamide, N,N-dimethyl- is not prominent in historical chemical literature, its synthesis follows a well-established and fundamental reaction pathway in organic chemistry. The foundational discoveries that underpin its creation are rooted in the chemistry of its parent molecules: naphthalene (B1677914) and sulfonyl chlorides.

Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 19th century, and its bicyclic aromatic structure was determined by Emil Erlenmeyer in 1866. This understanding paved the way for exploring its chemical reactivity and the synthesis of its derivatives. A crucial advancement was the development of sulfonation reactions, leading to the preparation of naphthalenesulfonic acids and their subsequent conversion to naphthalenesulfonyl chlorides.

The key precursor to the title compound, 1-naphthalenesulfonyl chloride, is synthesized from naphthalene. sigmaaldrich.com The general and long-standing method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, the synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- is achieved through the reaction of 1-naphthalenesulfonyl chloride with dimethylamine. This straightforward and reliable reaction has been a staple in organic synthesis for over a century, suggesting that the compound was likely first synthesized as a matter of routine chemical exploration rather than a targeted discovery event. Early chemical journals, such as the Berichte der deutschen chemischen Gesellschaft, which began publication in 1868, contain numerous examples of similar reactions with various amines and sulfonyl chlorides, establishing the fundamental chemistry for its creation long ago. stanford.edu

Academic Significance and Research Landscape of the Naphthalene Sulfonamide Class

The broader class of naphthalene sulfonamides constitutes a significant and versatile scaffold in medicinal chemistry and chemical biology. researchgate.net These compounds are recognized for their wide range of biological activities, which has spurred extensive research into their potential as therapeutic agents and molecular probes.

The academic significance of this class is highlighted by the diverse research findings associated with its derivatives. For instance, various naphthalene sulfonamide derivatives have been identified as potent inhibitors of crucial enzymes. A notable area of research involves their role as inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis. Structure-based design strategies have led to the discovery of naphthalene-1-sulfonamide (B86908) derivatives that show high potency and selectivity for FABP4.

Furthermore, certain naphthalene sulfonamides have been investigated as inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. By disrupting the microtubule dynamics within cancer cells, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for oncology research.

The versatility of the naphthalene sulfonamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological and physicochemical properties of the molecules. This has led to the development of large libraries of these compounds for screening against various biological targets. The research landscape is thus characterized by a continuous effort to synthesize novel derivatives and evaluate their efficacy in diverse therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents.

Data and Compound Information

Below are interactive tables detailing the properties of the primary compound discussed and its key precursors.

Table 1: 1-Naphthalenesulfonamide, N,N-dimethyl-

PropertyValue
CAS Number128309-41-1 researchgate.net
Molecular FormulaC12H13NO2S researchgate.net
SynonymsN,N-dimethylnaphthalene-1-sulfonamide

Table 2: Key Precursor Compounds

Compound NameCAS NumberMolecular Formula
1-Naphthalenesulfonyl chloride85-46-1 sigmaaldrich.comC10H7ClO2S nih.gov
Dimethylamine124-40-3C2H7N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVDZBWTQKFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299309
Record name 1-Naphthalenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128309-41-1
Record name 1-Naphthalenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Organic Transformations

De Novo Synthesis Strategies for 1-Naphthalenesulfonamide, N,N-dimethyl-

The de novo synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- is typically achieved through a two-step process commencing with the sulfonation of naphthalene (B1677914). This foundational reaction involves the treatment of naphthalene with a sulfonating agent, most commonly chlorosulfonic acid, to yield 1-naphthalenesulfonyl chloride. This intermediate is a crucial precursor for the subsequent introduction of the dimethylsulfonamide moiety.

Step 1: Sulfonation of Naphthalene

C₁₀H₈ + ClSO₃H → C₁₀H₇SO₂Cl + H₂O

Naphthalene + Chlorosulfonic acid1-Naphthalenesulfonyl chloride + Water

Step 2: Amination of 1-Naphthalenesulfonyl chloride

C₁₀H₇SO₂Cl + 2(CH₃)₂NH → C₁₀H₇SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl

1-Naphthalenesulfonyl chloride + Dimethylamine1-Naphthalenesulfonamide, N,N-dimethyl- + Dimethylammonium chloride

While specific, detailed experimental protocols with reaction conditions, yields, and purification methods for the synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- are not extensively documented in publicly available literature, the general principles of sulfonamide synthesis are well-established. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride formed during the reaction. Purification of the final product can be achieved through standard techniques such as recrystallization or column chromatography.

Derivatization and Functionalization Chemistry

The derivatization and functionalization of 1-Naphthalenesulfonamide, N,N-dimethyl- offer avenues to modulate its physicochemical properties and to introduce new functionalities for various applications.

Synthesis of Substituted N-Alkyl/Aryl Naphthalene Sulfonamide Analogues

The synthesis of N-alkyl or N-aryl analogues of 1-naphthalenesulfonamide would involve the reaction of 1-naphthalenesulfonyl chloride with the corresponding primary or secondary amine. For instance, reacting 1-naphthalenesulfonyl chloride with a primary amine (R-NH₂) would yield an N-alkyl/aryl-1-naphthalenesulfonamide, while reaction with a secondary amine (R¹R²NH) would result in a di-substituted amide.

Strategies for Naphthalene Ring Functionalization

The naphthalene ring of 1-Naphthalenesulfonamide, N,N-dimethyl- is susceptible to electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating group and a meta-director. However, the directing effect on a naphthalene ring system is more complex than on a simple benzene ring. Electrophilic substitution on naphthalene derivatives is influenced by both the electronic nature of the substituent and the inherent reactivity of the different positions of the naphthalene core.

Common electrophilic aromatic substitution reactions that could be applied to functionalize the naphthalene ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be less efficient due to the deactivating nature of the sulfonamide group.

Specific studies detailing the regioselectivity and reaction conditions for the electrophilic aromatic substitution of 1-Naphthalenesulfonamide, N,N-dimethyl- are not prevalent in the reviewed literature.

Electrochemical Synthesis Pathways of Related Sulfonamide Derivatives

Electrochemical methods provide an alternative and often greener route for the synthesis and derivatization of organic compounds. While specific research on the electrochemical synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- or its direct derivatives is limited, the electrochemical synthesis of other sulfonamide derivatives has been reported. These methods often involve the anodic oxidation of a suitable precursor in the presence of a sulfonating agent or a pre-formed sulfonyl chloride. The precise pathways and applicability to the naphthalene series would require dedicated investigation.

Utilization as a Synthetic Precursor in Heterocycle Synthesis

The structural framework of naphthalenesulfonamides can be utilized as a starting point for the construction of more complex heterocyclic systems.

Formation of Pyridine Derivatives

There is no direct evidence in the reviewed scientific literature to suggest that 1-Naphthalenesulfonamide, N,N-dimethyl- is used as a precursor for the synthesis of pyridine derivatives.

However, a structurally related compound, 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA), has been reported as a starting material in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2′-bipyridines, and 6,6′-disubstituted 2,2′-bipyridines. It is important to note that DNSA differs from the subject compound by the presence of a dimethylamino group at the 5-position of the naphthalene ring and a primary sulfonamide group. The reactivity and synthetic utility of these two compounds are therefore not directly comparable.

The synthesis of pyridines often involves condensation reactions of carbonyl compounds with ammonia or amines, or cycloaddition reactions. The potential for 1-Naphthalenesulfonamide, N,N-dimethyl- to participate in such reaction schemes to form pyridine rings has not been established in the available literature.

Synthesis of Bipyridine Scaffolds

The synthesis of bipyridine scaffolds is a cornerstone of modern organic and medicinal chemistry, owing to the prevalence of this motif in pharmaceuticals, functional materials, and as ligands in catalysis. While numerous synthetic strategies exist for the construction of bipyridines, the direct involvement of "1-Naphthalenesulfonamide, N,N-dimethyl-" in these methodologies is not extensively documented in the current literature. However, related sulfonamide-containing compounds have been ingeniously employed as precursors and linkers in the formation of bipyridine structures. These approaches highlight the potential for incorporating a naphthalenesulfonamide moiety into bipyridine synthesis.

One notable strategy involves the use of a sulfonamide as a flexible linker to connect two pyridine rings, setting the stage for an intramolecular radical substitution to forge the bipyridine bond. In a study focused on the preparation of aminobipyridines and bipyridine sultams, a sulfonamide linker was utilized to connect a pyridyl radical precursor to another pyridine ring targeted for substitution. This intramolecular approach facilitates either a nih.govnih.gov-ipso or a nih.govmdpi.com-ortho substitution, leading to the formation of the bipyridine core. The regiochemical outcome of the cyclization is dependent on the initial positioning of the sulfonamide linker on the pyridine ring. For instance, derivatives with a sulfonamide group at the C3-position of the starting pyridine consistently yielded the nih.govmdpi.com-ortho substitution product. This methodology underscores the utility of the sulfonamide group as a strategic element in the design of precursors for bipyridine synthesis. The N-alkylation of the precursor sulfonamides, a step that would be analogous to the N,N-dimethylation of the naphthalenesulfonamide, was also demonstrated in this work. nih.gov

While direct examples are scarce, the principles of this intramolecular radical-based approach could hypothetically be extended to precursors incorporating "1-Naphthalenesulfonamide, N,N-dimethyl-". Such a precursor would feature the N,N-dimethylnaphthalenesulfonamide moiety linking two pyridine units. Subsequent radical generation and intramolecular cyclization would then, in principle, yield a bipyridine scaffold bearing the naphthalenesulfonamide group.

Other advanced methods for bipyridine synthesis include various cross-coupling reactions, such as Suzuki and Stille couplings, as well as more recent developments in sulfur-mediated and electrochemical approaches. mdpi.comchemrxiv.org Sulfur-mediated syntheses, for instance, have emerged as a powerful tool, offering alternative pathways that can circumvent some of the challenges associated with traditional transition-metal catalysis. mdpi.com These methods often involve the use of sulfur-containing precursors that facilitate the coupling of pyridine rings. mdpi.comchemrxiv.org The adaptability of these sulfur-based methods could potentially accommodate precursors functionalized with sulfonamide groups like "1-Naphthalenesulfonamide, N,N-dimethyl-".

The following table summarizes key aspects of sulfonamide involvement in the synthesis of bipyridine scaffolds based on the available literature.

Synthetic StrategyRole of SulfonamideKey TransformationPotential for "1-Naphthalenesulfonamide, N,N-dimethyl-" Incorporation
Intramolecular Radical SubstitutionLinker between two pyridine rings nih.govnih.gov-ipso or nih.govmdpi.com-ortho radical cyclizationHigh, as a linker in a suitably designed precursor
Sulfur-Mediated CouplingPrecursor functionalityC-S bond cleavage and C-C bond formationModerate, depending on the compatibility of the sulfonamide with the reaction conditions

Catalytic Approaches in the Synthesis of 1-Naphthalenesulfonamide, N,N-dimethyl- and its Analogues

The direct synthesis of "1-Naphthalenesulfonamide, N,N-dimethyl-" and its analogues through catalytic methods, particularly those involving C-H activation, represents a frontier in synthetic organic chemistry. These approaches offer the potential for more efficient and atom-economical routes compared to traditional multi-step syntheses.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups into aromatic systems. The sulfonamide group, being a key pharmacophore, has been a significant focus of these methodologies. acs.org Sulfonamides can act as directing groups, guiding the palladium catalyst to a specific C-H bond for functionalization, typically at the ortho position. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of biaryl sulfonamides through the ortho-arylation of unsubstituted sulfonamides. nih.govresearchgate.net In these reactions, the weakly coordinating SO2NH2 group directs the palladium catalyst to the adjacent C-H bond, facilitating its cleavage and subsequent coupling with an aryl iodide. nih.gov

While the primary focus of much of the research has been on C-C bond formation directed by sulfonamides, the principles are extendable to C-N bond formation. Palladium-catalyzed intermolecular C-H amination has been demonstrated for sp2 C-H bonds in pyridine substrates using various N-sources, including sulfonamides. nih.gov

For the specific synthesis of "1-Naphthalenesulfonamide, N,N-dimethyl-", a hypothetical palladium-catalyzed C-H amination approach would involve the direct amination of a naphthalene C-H bond with an N,N-dimethylsulfonamide source. However, the direct C-H amination of an unactivated naphthalene ring presents significant challenges in terms of reactivity and regioselectivity. The presence of a directing group on the naphthalene core would likely be necessary to achieve selective amination at the C1 position.

Recent advancements have shown that palladium can catalyze the C-H functionalization of naphthalenes. For instance, palladium-catalyzed C-H alkylation of 1-naphthylamines at the C8 position has been reported, showcasing the feasibility of directing C-H activation on the naphthalene scaffold. nih.gov While this is a C-C bond-forming reaction, it highlights the potential for directing group-assisted C-H functionalization of naphthalenes.

A plausible, albeit challenging, strategy for the synthesis of "1-Naphthalenesulfonamide, N,N-dimethyl-" via palladium-catalyzed C-H amination could involve a two-step process:

Directed C-H Sulfonylation: A directing group on the naphthalene ring could guide a palladium catalyst to introduce a sulfonyl chloride group at the C1 position. Palladium-catalyzed C-H functionalization with arylsulfonyl chlorides to form C-S bonds has been reported, providing a precedent for such a transformation. acs.org

Amination of the Sulfonyl Chloride: The resulting 1-naphthalenesulfonyl chloride could then be readily reacted with dimethylamine to afford the final product, "1-Naphthalenesulfonamide, N,N-dimethyl-".

Alternatively, a more direct approach would involve the development of a catalytic system capable of the direct C-H amination of naphthalene with a suitable N,N-dimethylsulfonamide-based aminating agent. This remains a significant synthetic challenge.

The table below outlines the key features of palladium-catalyzed C-H functionalization relevant to the synthesis of "1-Naphthalenesulfonamide, N,N-dimethyl-".

Reaction TypeRole of SulfonamideSubstrateKey Challenge for "1-Naphthalenesulfonamide, N,N-dimethyl-" Synthesis
Ortho-Arylation of SulfonamidesDirecting GroupAryl SulfonamideNot directly applicable for amination of naphthalene
Intermolecular C-H AminationAminating AgentPyridineLow reactivity and lack of regioselectivity on naphthalene
C-H SulfonylationProductAreneRequires a suitable directing group for regioselective sulfonylation of naphthalene at the C1 position

Advanced Spectroscopic and Structural Characterization in Research Contexts

Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Naphthalenesulfonamide, N,N-dimethyl- , both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the naphthalene (B1677914) ring and the N,N-dimethyl groups. The seven aromatic protons on the naphthalene ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) would allow for the assignment of each proton to its position on the naphthalene ring system. The six protons of the two methyl groups attached to the nitrogen atom would be expected to produce a singlet in the upfield region, likely around 2.5-3.5 ppm. The integration of these signals would correspond to the number of protons in each environment (a 7:6 ratio for aromatic to methyl protons).

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. One would expect to see signals for the ten carbon atoms of the naphthalene ring and the two carbons of the N,N-dimethyl groups. The aromatic carbons would resonate in the range of 120-140 ppm, with the carbon atom directly attached to the sulfonamide group showing a distinct chemical shift. The two methyl carbons would appear as a single peak in the upfield region, typically between 30 and 40 ppm.

Hypothetical ¹H NMR Data for 1-Naphthalenesulfonamide, N,N-dimethyl-

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Naphthalene-H7.0 - 8.5m (multiplet)7H
N(CH₃)₂2.5 - 3.5s (singlet)6H

Hypothetical ¹³C NMR Data for 1-Naphthalenesulfonamide, N,N-dimethyl-

Carbon Environment Expected Chemical Shift (ppm)
Naphthalene-C120 - 140
N(CH₃)₂30 - 40

Investigation of Vibrational Modes using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For 1-Naphthalenesulfonamide, N,N-dimethyl- , key vibrational modes would be associated with the sulfonamide and naphthalene groups.

Strong absorption bands characteristic of the S=O stretching in the sulfonamide group would be expected in the regions of 1370-1335 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). The C-N stretching vibration of the dimethylamino group would likely appear in the 1360-1250 cm⁻¹ range. Aromatic C-H stretching vibrations from the naphthalene ring would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of peaks in the 1600-1400 cm⁻¹ region.

Expected IR Absorption Bands for 1-Naphthalenesulfonamide, N,N-dimethyl-

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Sulfonamide (SO₂)Asymmetric S=O Stretch1370 - 1335
Sulfonamide (SO₂)Symmetric S=O Stretch1180 - 1160
N,N-dimethyl (C-N)C-N Stretch1360 - 1250
Naphthalene (C-H)Aromatic C-H Stretch> 3000
Naphthalene (C=C)Aromatic C=C Stretch1600 - 1400

High-Resolution Mass Spectrometry for Molecular and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For 1-Naphthalenesulfonamide, N,N-dimethyl- (C₁₂H₁₃NO₂S), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would not only show the molecular ion peak but also a characteristic fragmentation pattern. Common fragmentation pathways would likely involve the cleavage of the S-N bond, the S-C (naphthalene) bond, and the loss of the dimethylamino group or SO₂. Analysis of these fragment ions provides further structural confirmation.

Predicted Mass Spectrometry Fragments for 1-Naphthalenesulfonamide, N,N-dimethyl-

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₂H₁₃NO₂S⁺235.07
[M - N(CH₃)₂]⁺C₁₀H₇SO₂⁺191.02
[C₁₀H₇]⁺Naphthyl cation127.05
[SO₂N(CH₃)₂]⁺Dimethylsulfamoyl cation108.03

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 1-Naphthalenesulfonamide, N,N-dimethyl- . The data would reveal the conformation of the sulfonamide group relative to the naphthalene ring and the geometry around the sulfur and nitrogen atoms.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of intermolecular interactions, such as van der Waals forces and potential weak C-H···O or C-H···π interactions, is crucial for understanding the solid-state properties of the compound. The packing arrangement can influence physical properties like melting point and solubility.

Photophysical Characterization through Fluorescence Spectroscopy

The naphthalene moiety is known to be fluorescent. Fluorescence spectroscopy would be employed to investigate the photophysical properties of 1-Naphthalenesulfonamide, N,N-dimethyl- . This would involve measuring the excitation and emission spectra to determine the wavelengths of maximum absorption and fluorescence. The quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime would also be important parameters to characterize. The nature and position of the sulfonamide substituent on the naphthalene ring can significantly influence these photophysical properties. For some naphthalimide derivatives, fluorescence emission is observed around 500 nm. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can elucidate the ground-state electronic structure, optimized geometry, and vibrational frequencies of 1-Naphthalenesulfonamide, N,N-dimethyl-.

Key parameters that can be derived from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule and are useful for predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. nih.gov

While specific DFT studies on 1-Naphthalenesulfonamide, N,N-dimethyl- are not extensively available in the surveyed literature, the methodology is well-established. For similar sulfonamide-containing molecules, DFT has been used to accurately calculate structural parameters and electronic properties. nih.gov Time-dependent DFT (TD-DFT) can further be employed to predict electronic absorption and emission spectra, offering insights into the photophysical properties of the compound. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Properties for 1-Naphthalenesulfonamide, N,N-dimethyl-

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment4.8Debye

Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonamides. It is not derived from published experimental or computational work on 1-Naphthalenesulfonamide, N,N-dimethyl-.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. wikipedia.org They are particularly valuable for obtaining benchmark energies and for systems where DFT functionals may not be reliable.

Ab initio calculations can be applied to study:

Conformational Analysis: Determining the relative energies of different rotational isomers (conformers) of the N,N-dimethylsulfonamide group relative to the naphthalene (B1677914) ring.

Reaction Mechanisms: Mapping the potential energy surface for reactions involving the sulfonamide group, such as hydrolysis or substitution reactions. This involves locating transition state structures and calculating activation barriers.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for studying large molecular systems or for preliminary explorations of reaction pathways.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide a detailed understanding of how 1-Naphthalenesulfonamide, N,N-dimethyl- behaves in a solution or interacts with a biological target.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. This can reveal:

Solvation Effects: How the molecule is oriented and interacts with solvent molecules, such as water.

Binding to Proteins: If the compound is investigated as a potential ligand, MD simulations can explore its binding mode, stability within a protein's active site, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.gov

Conformational Dynamics: How the molecule's shape fluctuates over time in a given environment.

While specific MD studies on 1-Naphthalenesulfonamide, N,N-dimethyl- are not prominent in the literature, simulations on similar small molecules have been used to validate docking poses and assess the stability of ligand-protein complexes. nih.gov

Theoretical Mechanistic Analysis of Reaction Pathways

Theoretical studies can be conducted to analyze the detailed step-by-step mechanism of chemical reactions involving 1-Naphthalenesulfonamide, N,N-dimethyl-. By combining DFT or ab initio methods, it is possible to model the transformation from reactants to products through one or more transition states.

For a compound like 1-Naphthalenesulfonamide, N,N-dimethyl-, theoretical mechanistic analysis could investigate:

Hydrolysis: The mechanism of cleavage of the sulfur-nitrogen bond under acidic or basic conditions.

Electrophilic Aromatic Substitution: Predicting the regioselectivity of substitution reactions on the naphthalene ring.

Photochemical Reactions: Understanding the pathways of degradation or transformation upon exposure to light.

Such studies would involve calculating the Gibbs free energy profile of the reaction, which includes the energies of reactants, products, intermediates, and transition states. This information is critical for understanding reaction kinetics and predicting the feasibility of different reaction pathways. dntb.gov.ua

Applications in Chemical Sensing and Molecular Recognition

Utilization in Biomolecular Probing and Labeling Methodologies

Fluorescent Tagging Strategies for Macromolecules

The dansyl group, the core structure of N,N-dimethyl-1-naphthalenesulfonamide, is a classic and versatile fluorescent label. wikipedia.org Its covalent attachment to macromolecules such as proteins and nucleic acids allows for the sensitive detection and characterization of these large biological molecules. The primary strategy for this labeling involves the reaction of dansyl chloride with primary and secondary amine groups present on the macromolecule. nih.gov

The fluorescence of the dansyl moiety is highly dependent on the polarity of its local environment. This solvatochromic property is a key advantage in studying macromolecular structure and dynamics. When a dansyl-labeled molecule undergoes conformational changes, or binds to a ligand, the local environment of the dansyl probe can change, leading to a detectable shift in its fluorescence emission spectrum or an increase in fluorescence intensity. For instance, dansyl amide has been used as a fluorescent probe to study the binding of ligands to proteins like serum albumin and carbonic anhydrase II. caymanchem.com The binding event alters the probe's environment, resulting in a change in fluorescence that can be used to determine binding affinities. caymanchem.com

Research has demonstrated the successful labeling of various macromolecules with the dansyl group. For example, ribosomal proteins have been dansylated and subsequently used in immunoelectron microscopy to map their locations within the 50S ribosomal subunit. nih.gov In this study, the dansyl group acted as an immunological marker, recognized by anti-dansyl antibodies. nih.gov Furthermore, oligonucleotides modified with a primary amine can be covalently labeled with dansyl dyes, enabling fluorescence-based detection and analysis. biosyn.com

The table below summarizes key fluorescent properties of the dansyl group, which are central to its application in macromolecule tagging.

PropertyValue/RangeReference
Excitation Maximum (λex)~340-350 nm wikipedia.orgbiosyn.com
Emission Maximum (λem)~520-550 nm (solvent dependent) wikipedia.org
Stokes ShiftHigh wikipedia.org

Methodologies for Hapten Design and Labeling in Chemical Biology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The dansyl group is an excellent example of a hapten used in chemical biology and immunology. Its small size and distinct chemical structure allow for the generation of highly specific antibodies that can recognize the dansyl moiety.

The design of a dansyl-based hapten typically involves the use of dansyl chloride to label a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting dansyl-protein conjugate is then used to immunize an animal, leading to the production of anti-dansyl antibodies. These antibodies can then be used in a variety of immunoassays.

A critical aspect of hapten design is ensuring that the hapten is sufficiently exposed to the immune system. The linkage chemistry used to attach the hapten to the carrier protein is therefore important. For the dansyl group, the robust reaction of dansyl chloride with amine groups on the carrier protein provides a stable and effective means of conjugation. nih.gov

The utility of the dansyl group as a hapten has been demonstrated in various research applications. For instance, anti-dansyl antibodies have been used to study hapten-induced conformational changes in antibody structure. nih.gov In another application, the dansyl group was used as a hapten to enable the localization of specific ribosomal proteins via immuno-electron microscopy. nih.gov By labeling the protein of interest with the dansyl group, researchers could then use anti-dansyl antibodies to pinpoint the protein's location within the larger ribosomal complex. nih.gov

The following table outlines the key molecules involved in the use of N,N-dimethyl-1-naphthalenesulfonamide as a hapten.

Compound NameRole
Dansyl chlorideReactive precursor for labeling
N,N-dimethyl-1-naphthalenesulfonamide (Dansyl amide)The resulting haptenic group
Bovine Serum Albumin (BSA)Carrier protein
Keyhole Limpet Hemocyanin (KLH)Carrier protein
Anti-dansyl antibodyRecognition molecule

Integration into Supramolecular Chemistry and Advanced Materials

Supramolecular Self-Assembly of Naphthalene (B1677914) Sulfonamide Derivatives

Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a cornerstone of creating complex nanomaterials. thno.org Naphthalene sulfonamide derivatives are adept building blocks for such assemblies due to a combination of directional hydrogen bonds and aromatic stacking interactions.

Hydrogen Bonding and Other Non-Covalent Interactions

The self-assembly of naphthalene sulfonamide derivatives is directed by a suite of non-covalent interactions. The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of predictable and stable intermolecular connections. nih.govmdpi.com Studies on various sulfonamide crystal structures reveal that sulfonyl oxygens are preferred hydrogen bond acceptors. nih.gov In naphthalene-based sulfonamide inhibitors, key interactions have been observed between the oxygen atoms of the sulfonamide functionality and serine residues within protein binding pockets. nih.gov

Beyond hydrogen bonding, π-π stacking interactions involving the naphthalene core are crucial drivers for assembly. mdpi.comwarwick.ac.uk These interactions, arising from the attractive, noncovalent forces between aromatic rings, lead to the formation of extended, stacked architectures. uomphysics.net The interplay between hydrogen bonding and π-π stacking can be finely tuned. For instance, in carboxylic acid-functionalized naphthalene diimides, the aggregation is driven by the synergistic effects of hydrogen bonding between the acid groups and π stacking between the naphthalene cores. researchgate.net The combination of these forces—including hydrogen bonds, π-π stacking, and van der Waals forces—governs the structural conformation and ultimate morphology of the resulting supramolecular assemblies. nih.govmdpi.com

Formation of Ordered Architectures and Channels

The directional nature of hydrogen bonds and the stacking propensity of the naphthalene rings enable derivatives to form highly ordered supramolecular structures. These can range from one-dimensional chains and ladders to two-dimensional sheets and even complex three-dimensional networks. mdpi.com For example, naphthalene dicarboxamides have been shown to form 1D hydrogen-bonded ladders that further assemble into 2D sheets. mdpi.com

In related systems, such as tetra-alkylamino core-substituted naphthalene diimides, solvophobic control can guide the self-assembly process to yield a variety of well-defined nanostructures, including nanorods, vesicles, belts, and twisted ribbons. nih.gov The specific architecture is often a result of the balance between hydrophobic packing of alkyl chains and π-π stacking of the aromatic core. nih.gov This ability to form ordered assemblies has led to the creation of materials with tailored morphologies and functions. nih.gov

Role in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.com The resulting complexes are central to applications in sensing, catalysis, and drug delivery. researchgate.net The aromatic and electronic features of naphthalene sulfonamide derivatives make them suitable candidates for participation in such systems.

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), which is structurally very similar to N,N-dimethyl-1-naphthalenesulfonamide, is a widely used fluorescent probe in host-guest studies. wikipedia.orgwikipedia.org Its fluorescence is highly sensitive to the local environment, making it an effective reporter for binding events. chemicalbook.com For instance, the fluorescence of dansyl-protein conjugates can be enhanced by the presence of host molecules like alpha-cyclodextrin. chemicalbook.com

Research has demonstrated that sulfonamide-based receptors can act as hosts for various anions. A dansylamide derivative of tris(2-aminoethyl)amine was shown to bind halide and nitrate ions, forming anionic supramolecular complexes. acs.org This highlights the potential for naphthalene sulfonamides to be designed as selective hosts for specific guest molecules or ions.

Incorporation into Polymeric Matrices for Functional Materials

Integrating naphthalene sulfonamide derivatives into polymeric structures is a promising strategy for creating advanced functional materials. The sulfonamide moiety can be incorporated either as a pendant group or as part of the polymer backbone, imparting specific properties such as improved thermal stability, altered solubility, or responsiveness to external stimuli.

Development of Responsive Polymer Films and Membranes

Naphthalene-based sulfonated polymers have been extensively investigated for applications such as proton exchange membranes in fuel cells. researchgate.net Sulfonated polyimides containing naphthalene units, for example, exhibit high proton conductivity and good stability, making them potential alternatives to materials like Nafion. researchgate.net The introduction of rigid naphthalene units into a polymer backbone can also enhance mechanical properties like tensile strength. mdpi.com

Copolymer systems containing naphthalene sulfonic acid derivatives have been shown to form self-assembling nanoparticles in solution. nih.gov For example, an amphiphilic copolymer of 5-methacrylamide-2-naphthalenesulfonic acid and butylacrylate forms micelles with a hydrophobic core and a shell of naphthalene sulfonic acid components. nih.gov Such systems can exhibit bioactivity and offer potential for controlled delivery applications. nih.gov Furthermore, naphthalene sulfonate has been used to functionalize graphene oxide to create membranes with enhanced proton conductivity. polimi.it

Application within Dendrimeric Systems for Enhanced Sensing

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, making them ideal scaffolds for sensing applications. Functionalizing the periphery of dendrimers with chromophoric or fluorophoric units like naphthalene sulfonamides can lead to sophisticated sensors with amplified responses.

The dansyl group is frequently attached to the surface of dendrimers to create fluorescent sensors. The dense arrangement of these fluorophores on the dendrimer periphery can lead to unique photophysical properties and enhanced sensitivity for detecting metal ions or other analytes. The fluorescence of these adducts is often sensitive to the immediate environment, which is a key principle in their use for investigating protein folding and dynamics. wikipedia.org The sulfonamide bond itself can be leveraged in sensor design; for instance, the photolysis of a dansylamide moiety in the presence of a zinc(II) ion has been reported, leading to a significant enhancement in fluorescence emission. nih.gov This photoinduced cleavage of the sulfonamide bond forms the basis of a responsive system. nih.gov

Reaction Mechanisms and Photophysical Phenomena

Intrinsic Reactivity of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is a key feature of the molecule, significantly influencing its chemical behavior. Generally, sulfonamides are known for their considerable stability. researchgate.net This stability can be attributed to the resonance between the nitrogen lone pair and the sulfonyl group, which imparts a degree of double-bond character to the sulfur-nitrogen bond.

Under typical conditions, the sulfonamide linkage is resistant to hydrolysis. However, cleavage of the sulfur-nitrogen bond or the nitrogen-carbon bonds can be achieved under specific, often forcing, conditions. For instance, reductive cleavage of the N-S bond is a known reaction, often employed as a deprotection strategy in organic synthesis. acs.org Conversely, oxidative electrochemical conditions can lead to the cleavage of the N-C bonds. acs.org The hydrolysis of sulfonamides, when it occurs, can be catalyzed by either acid or base, though they are generally more resistant to these conditions than their carboxamide counterparts. researchgate.netchemguide.co.uk The mechanism of acid-catalyzed hydrolysis typically involves protonation of the amide, followed by nucleophilic attack of water. researchgate.net In contrast, base-catalyzed hydrolysis proceeds through nucleophilic attack of a hydroxide ion. researchgate.net

N,N-dialkylsulfonamides, such as the title compound, can undergo reactions at the carbon alpha to the sulfonamide group. For example, they can be metallated using strong bases to form carbanions, which can then participate in various carbon-carbon bond-forming reactions, such as aldol-type additions to aldehydes. tandfonline.comtandfonline.com

Table 1: General Reactivity of the N,N-Dimethylsulfonamide Moiety
Reaction TypeConditionsProductsNotes
Acid-Catalyzed HydrolysisAqueous acid, heat1-Naphthalenesulfonic acid and dimethylamineGenerally slow and requires forcing conditions. researchgate.netchemguide.co.uk
Base-Catalyzed HydrolysisAqueous base, heatSalt of 1-naphthalenesulfonic acid and dimethylamineResistant to hydrolysis, but can occur under strong basic conditions. researchgate.netchemguide.co.uk
Reductive N-S CleavageReducing agents (e.g., Na/NH3)Naphthalene (B1677914) and N,N-dimethylamineUsed as a deprotection method. acs.org
Oxidative N-C CleavageElectrochemical oxidationN-methyl-1-naphthalenesulfonamide and formaldehydeCan proceed sequentially to remove both methyl groups. acs.org

Aromatic Reactivity and Substitution Patterns of the Naphthalene Core

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene. pearson.com Substitution can occur at either the 1-position (alpha) or the 2-position (beta). For naphthalene itself, electrophilic attack is kinetically favored at the 1-position due to the formation of a more stable carbocation intermediate that preserves one of the benzene rings in an aromatic state. pearson.comwordpress.com

Table 2: Predicted Aromatic Substitution Patterns for 1-Naphthalenesulfonamide Derivatives
ReactionTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄N,N-dimethyl-5-nitro-1-naphthalenesulfonamide and N,N-dimethyl-8-nitro-1-naphthalenesulfonamideElectrophilic attack on the activated unsubstituted ring. pearson.comwordpress.com
HalogenationBr₂, FeBr₃5-Bromo-N,N-dimethyl-1-naphthalenesulfonamide and 8-bromo-N,N-dimethyl-1-naphthalenesulfonamideSimilar to nitration, substitution occurs on the unsubstituted ring. pearson.comwordpress.com
SulfonationH₂SO₄ (fuming)N,N-dimethyl-1-naphthalenesulfonamide-5-sulfonic acidSulfonation is often reversible and can be influenced by steric factors. wordpress.com
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-N,N-dimethyl-1-naphthalenesulfonamide and 7-acyl-N,N-dimethyl-1-naphthalenesulfonamideThe sulfonamide group deactivates the ring, making this reaction challenging. wordpress.com

Mechanistic Understanding of Fluorescence Quenching Processes

Naphthalene derivatives are often fluorescent, and their emission properties can be modulated by various factors, including the presence of quenching agents. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. researchgate.net The mechanisms of quenching are typically classified as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. researchgate.net This process is dependent on the concentration of the quencher and the temperature, which affects the diffusion rate and thus the frequency of collisions. The relationship between quenching and quencher concentration is often described by the Stern-Volmer equation. researchgate.net

For N,N-dimethyl-1-naphthalenesulfonamide, both quenching mechanisms are plausible depending on the nature of the interacting species. The sulfonamide group itself can participate in interactions that lead to quenching. For example, sulfonamides have been shown to quench the chemiluminescence of luminol systems. nih.gov Furthermore, interactions of the naphthalene ring, such as pi-pi stacking with other aromatic molecules, can also lead to fluorescence quenching.

Electron Transfer Pathways in Excited States

Upon absorption of a photon, N,N-dimethyl-1-naphthalenesulfonamide is promoted to an electronically excited state. From this excited state, several decay pathways are possible, including fluorescence and non-radiative decay. Another important pathway can be electron transfer, either intramolecularly or intermolecularly.

Intramolecular Charge Transfer (ICT): In molecules containing both an electron-donating and an electron-accepting moiety, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating an intramolecular charge-transfer state. rsc.orgnih.gov In N,N-dimethyl-1-naphthalenesulfonamide, the N,N-dimethylamino part of the sulfonamide can act as an electron donor, while the naphthalene ring can act as an electron acceptor. The formation of an ICT state is often characterized by a large Stokes shift in the fluorescence spectrum and a strong dependence of the emission wavelength on solvent polarity. nih.gov In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the fluorescence.

Intermolecular Electron Transfer: The excited state of N,N-dimethyl-1-naphthalenesulfonamide can also participate in electron transfer with other molecules in solution. It can act as either an electron donor or an electron acceptor, depending on the redox properties of the other molecule. For instance, excited naphthalene derivatives have been shown to undergo electron transfer to electron-deficient molecules. nih.gov The efficiency of such processes is governed by the free energy change of the electron transfer reaction, as described by Marcus theory.

The excited-state dynamics of naphthalene derivatives can be complex, with multiple decay pathways competing on ultrafast timescales. rsc.orgnih.gov The specific pathways and their efficiencies for N,N-dimethyl-1-naphthalenesulfonamide would depend on factors such as solvent polarity, temperature, and the presence of other interacting species.

Q & A

Q. What are the established synthetic routes for 1-Naphthalenesulfonamide, N,N-dimethyl-, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthetic approach involves palladium-catalyzed C-H dimethylamination of naphthalene derivatives using N,N-dimethylformamide (DMF) as a dimethyl amino source. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), and temperature (optimized at 100–120°C) critically affect yield and purity. Gram-scale reactions require precise stoichiometric control to minimize byproducts like over-alkylated derivatives . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. What analytical methods are validated for detecting and quantifying 1-Naphthalenesulfonamide, N,N-dimethyl- in biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection are widely used. For tissue samples, liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Method validation should include calibration curves (1–100 ppm range), limit of detection (LOD < 0.1 ppm), and spike-recovery tests in relevant matrices (e.g., liver homogenates) .

Q. How are systemic toxicity profiles of 1-Naphthalenesulfonamide, N,N-dimethyl- assessed in preclinical models?

Methodological Answer: Toxicological studies follow standardized protocols, such as those outlined by ATSDR/NTP/EPA, which include:

  • Exposure routes: Oral (gavage), inhalation (aerosolized), or dermal application.
  • Endpoints: Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (CBC) parameters.
  • Species: Rodents (rats/mice) at doses spanning 10–500 mg/kg/day for 28 days. Histopathological analysis of liver and kidney tissues is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for 1-Naphthalenesulfonamide, N,N-dimethyl- across studies?

Methodological Answer: Discrepancies often arise from differences in exposure duration, species/strain susceptibility, or metabolite profiling. To address this:

  • Conduct comparative meta-analyses of existing datasets, stratifying by variables like dose, route, and study design.
  • Perform in vitro metabolism assays (e.g., liver microsomes) to identify species-specific metabolic pathways.
  • Validate findings using orthogonal methods, such as LC-MS/MS for metabolite quantification and transcriptomics to assess gene expression changes (e.g., CYP450 isoforms) .

Q. What strategies optimize the design of mechanistic studies on the compound’s interaction with biological targets?

Methodological Answer: Mechanistic studies should integrate:

  • Molecular docking: Use crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase) to predict binding affinities.
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.
  • Knockout models: CRISPR/Cas9-engineered cell lines to confirm target specificity (e.g., deleting putative receptors).
  • Kinetic assays: Monitor time-dependent inhibition using fluorogenic substrates .

Q. How can environmental exposure pathways for 1-Naphthalenesulfonamide, N,N-dimethyl- be modeled in ecotoxicology studies?

Methodological Answer:

  • Fate and transport modeling: Use software like EPI Suite to predict biodegradation half-life (t½) and bioaccumulation potential (log Kow).
  • Microcosm experiments: Simulate aquatic ecosystems with sediment-water partitioning studies.
  • Sensitive species testing: Include Daphnia magna (EC50 for acute toxicity) and algal growth inhibition assays (OECD 201).
  • Analytical validation: Employ isotope dilution mass spectrometry (IDMS) to track compound degradation products .

Methodological Notes

  • Safety Protocols: While handling 1-Naphthalenesulfonamide, N,N-dimethyl-, use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods. Waste must be segregated and disposed via certified hazardous waste programs .
  • Data Reproducibility: Archive raw spectral data (NMR, MS) and deposition codes (e.g., Cambridge Crystallographic Database) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.